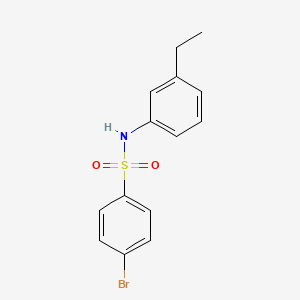
4-bromo-N-(3-ethylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(3-ethylphenyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. It is commonly referred to as BES, and its molecular formula is C14H15BrNO2S. This compound is a white crystalline powder that is soluble in water and ethanol.
作用機序
BES works by binding to specific sites on the ion channels and transporters. This binding results in a conformational change in the protein, which alters its activity. BES has been shown to increase the activity of CFTR by promoting its opening and closing. It has also been shown to inhibit the activity of Kv channels by reducing the flow of potassium ions through the channel.
Biochemical and Physiological Effects:
BES has been shown to have a number of biochemical and physiological effects. It has been shown to increase the secretion of chloride ions in cells and tissues. This effect is particularly important in the study of cystic fibrosis, a genetic disorder that affects the transport of chloride ions across cell membranes. BES has also been shown to modulate the activity of potassium channels, which are important in the regulation of neuronal excitability.
実験室実験の利点と制限
BES has a number of advantages for use in lab experiments. It is a highly specific and sensitive pH indicator, which makes it ideal for studying biological systems. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, there are limitations to the use of BES in lab experiments. It is a fluorescent dye, which means that it can interfere with other fluorescent probes that are used in the same experiment. It is also sensitive to photobleaching, which can limit its usefulness in long-term experiments.
将来の方向性
There are a number of future directions for the use of BES in scientific research. One area of interest is the study of ion channels and transporters in disease states. BES has already been shown to be useful in the study of cystic fibrosis, and it may have applications in the study of other diseases such as epilepsy and diabetes. Another area of interest is the development of new fluorescent dyes that are more specific and sensitive than BES. These dyes could be used to study biological systems with greater accuracy and precision. Finally, there is interest in the development of new techniques for the synthesis and purification of BES, which could make it more readily available for use in experiments.
合成法
The synthesis of BES can be achieved through a multi-step process. The first step involves the reaction of 4-bromoaniline with 3-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide. The final product can be purified through recrystallization.
科学的研究の応用
BES has been widely used in scientific research as a pH-sensitive fluorescent dye. It is commonly used as a pH indicator in biological systems such as cells and tissues. BES has also been used in the study of ion channels and transporters. It has been shown to modulate the activity of ion channels such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the voltage-gated potassium channel (Kv).
特性
IUPAC Name |
4-bromo-N-(3-ethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-2-11-4-3-5-13(10-11)16-19(17,18)14-8-6-12(15)7-9-14/h3-10,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAWHAUEXMWSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5721372.png)
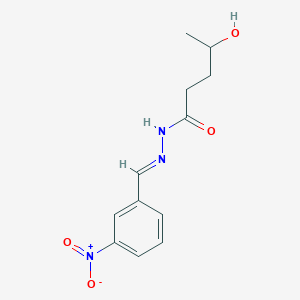
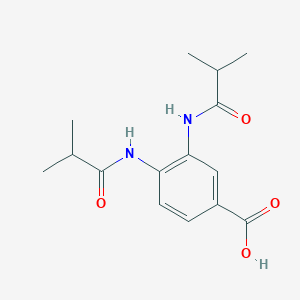

![2-(2-fluorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5721393.png)
![4-fluoro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5721396.png)
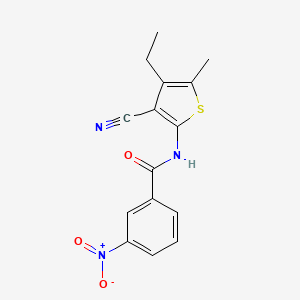
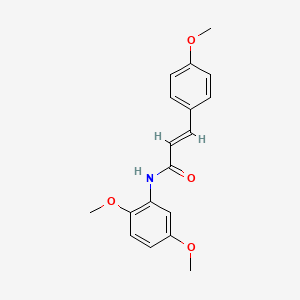
![2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5721418.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5721435.png)

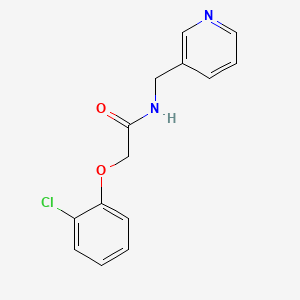
![6-chloro-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5721446.png)